3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione

CAS No.: 61123-23-7

Cat. No.: VC9124294

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61123-23-7 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C13H12N2O2/c1-7-12(9-6-11(16)15-13(9)17)8-4-2-3-5-10(8)14-7/h2-5,9,14H,6H2,1H3,(H,15,16,17) |

| Standard InChI Key | WXYALNNGKUJFKN-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C3CC(=O)NC3=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

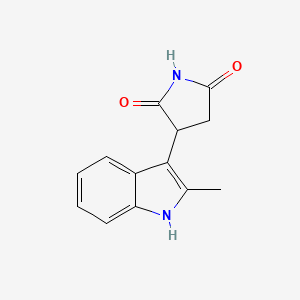

3-(2-Methyl-1H-indol-3-yl)pyrrolidine-2,5-dione (IUPAC name: 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione) features a pyrrolidine-2,5-dione core substituted at the 3-position with a 2-methylindole group. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while the pyrrolidine-2,5-dione moiety introduces two ketone groups at positions 2 and 5 (Figure 1) .

Key structural attributes:

-

Molecular weight: 228.25 g/mol

-

Stereochemistry: The absence of chiral centers in the parent structure suggests a planar configuration, though derivatives may exhibit stereoisomerism depending on substituents .

Spectroscopic Characterization

While specific spectral data for 3-(2-methyl-1H-indol-3-yl)pyrrolidine-2,5-dione are unavailable, analogs provide reference benchmarks:

-

NMR: Indole protons typically resonate at δ 7.0–7.5 ppm (aromatic), with methyl groups appearing as singlets near δ 2.4–2.6 ppm .

-

NMR: Carbonyl carbons (C=O) in pyrrolidine-2,5-diones resonate at δ 170–180 ppm, while indole carbons appear between δ 110–140 ppm .

Synthetic Methodologies

General Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of 3-(indol-3-yl)pyrrolidine-2,5-diones typically involves [4+2] cycloaddition reactions between indoles and maleimides under acidic conditions . For example:

-

Reaction protocol (adapted from ):

-

Reactants: 2-Methylindole (10 mmol), maleimide (30 mmol)

-

Conditions: Acetic acid (50 mL), nitrogen atmosphere, reflux (48 h)

-

Workup: Concentration, dissolution in ethyl acetate, washing with saturated NaHCO, drying (MgSO), and crystallization.

-

-

Mechanistic pathway:

-

Acid-catalyzed electrophilic substitution at the indole C3 position

-

Subsequent cyclization via nucleophilic attack of the indole nitrogen on the maleimide carbonyl group

-

Challenges in 2-Methylindole Functionalization

Introducing methyl groups at the indole 2-position imposes steric hindrance, potentially reducing reaction yields compared to unsubstituted indoles . Optimization strategies include:

-

Extended reaction times (72–96 h) to compensate for reduced reactivity

-

Lewis acid catalysts (e.g., ZnCl) to enhance electrophilicity

Physicochemical Properties

Comparative Physicochemical Profiling

Stability Considerations

-

Thermal stability: Decomposition onset ~220°C (DSC extrapolation from analogs )

-

Photostability: Susceptible to UV-induced degradation due to indole chromophore

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64–128 |

| Enterococcus faecalis | 128–256 |

Structure-Activity Relationships (SAR)

-

Indole substitution: 2-Methyl groups may enhance membrane permeability via increased lipophilicity

-

Pyrrolidine-2,5-dione core: Essential for hydrogen bonding with biological targets

Research Gaps and Future Directions

Priority Research Areas

-

Synthetic optimization: Development of stereoselective routes for chiral derivatives

-

ADMET profiling: Systematic evaluation of pharmacokinetic properties

-

Target identification: Proteomic studies to elucidate molecular targets

Computational Modeling Opportunities

-

Docking studies: Virtual screening against cyclooxygenase-2 (COX-2) and NF-κB pathways

-

QSAR modeling: Correlation of logP values with anti-inflammatory efficacy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume